3-chloro-2-(3,5-dibromo-1H-pyrazol-1-yl)pyridine
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Overview
Description
3-chloro-2-(3,5-dibromo-1H-pyrazol-1-yl)pyridine is a chemical compound with the molecular formula C8H4Br2ClN3 and a molecular weight of 337.4 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a chloro group at the 3-position and a pyrazole ring substituted with dibromo groups at the 3 and 5 positions . It is typically found in a powder form and has various applications in scientific research and industry .
Preparation Methods
The synthesis of 3-chloro-2-(3,5-dibromo-1H-pyrazol-1-yl)pyridine involves several steps. One common method includes the reaction of 3,5-dibromo-1H-pyrazole with 3-chloropyridine under specific conditions . The reaction typically requires a solvent such as acetonitrile and a catalyst like sulfuric acid . The mixture is heated to facilitate the reaction, and the product is then purified through recrystallization . Industrial production methods may involve similar steps but on a larger scale with optimized conditions for higher yield and purity .
Chemical Reactions Analysis
3-chloro-2-(3,5-dibromo-1H-pyrazol-1-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro and bromo groups can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-chloro-2-(3,5-dibromo-1H-pyrazol-1-yl)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-chloro-2-(3,5-dibromo-1H-pyrazol-1-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
3-chloro-2-(3,5-dibromo-1H-pyrazol-1-yl)pyridine can be compared with other similar compounds, such as:
3-chloro-2-(3,5-dibromo-1H-pyrazol-1-yl)benzene: Similar structure but with a benzene ring instead of pyridine.
3-chloro-2-(3,5-dibromo-1H-pyrazol-1-yl)thiophene: Similar structure but with a thiophene ring instead of pyridine.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chloro and dibromo groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
3-chloro-2-(3,5-dibromopyrazol-1-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2ClN3/c9-6-4-7(10)14(13-6)8-5(11)2-1-3-12-8/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLGXCSAICVHNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C(=CC(=N2)Br)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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